2-(2-Chlorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide
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Overview
Description
2-(2-Chlorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a methoxy group, and a methylthiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorophenylacetic acid with 2-methoxyethylamine to form an amide bond. This reaction is usually carried out under acidic or basic conditions to facilitate the formation of the amide linkage.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(2-Chlorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[[2-[[(4RS)-4-(2-Chlorophenyl)-3-(ethoxycarbonyl)-5-(methoxycarbonyl)-6-methyl-1,4-dihydropyridin-2-yl]methoxy]ethyl]carbamoyl]benzoic Acid
- Amlodipine impurity A
- 2-[(RS)-[(3,5-Dimethylpyridin-2-yl)methyl]sulphinyl]-5-methoxy-1H-benzimidazole
Uniqueness
What sets 2-(2-Chlorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and binding properties. This makes it particularly valuable in applications where precise molecular interactions are required.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-11-7-8-15(21-11)14(20-2)10-18-16(19)9-12-5-3-4-6-13(12)17/h3-8,14H,9-10H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUPMIZEOUOJHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)CC2=CC=CC=C2Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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